Product packaging for 5-Methylpyrazolo[1,5-a]pyrazin-4-one(Cat. No.:CAS No. 1454587-95-1)

5-Methylpyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B2609696
CAS No.: 1454587-95-1
M. Wt: 149.153
InChI Key: ZHRDMZHJVKUMAJ-UHFFFAOYSA-N
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Description

5-Methylpyrazolo[1,5-a]pyrazin-4-one (CAS 1314920-48-3) is a nitrogen-rich heterocyclic compound with the molecular formula C7H7N3O and a molecular weight of 149.15 g/mol. This fused bicyclic scaffold serves as a versatile building block in medicinal chemistry and drug discovery research, particularly for the synthesis of more complex molecules. Recent scientific investigations have identified the dihydro form of this core structure, dihydropyrazolo[1,5-a]pyrazin-4(5H)-one, as a cyclic product derived from β-amidomethyl vinyl sulfone covalent cysteine protease inhibitors. This highlights its relevance in antiviral research, specifically in the context of alphavirus cysteine protease inhibition . The cyclic derivative has been explored for its potential role as a prodrug for acyclic warheads, demonstrating improved plasma exposure in pharmacokinetic studies . As a key synthetic intermediate, this compound is valuable for researchers developing novel small-molecule inhibitors. It is handled as a fine chemical that requires careful storage, typically sealed in a dry environment at room temperature to maintain stability . This product is intended for research applications and is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3O B2609696 5-Methylpyrazolo[1,5-a]pyrazin-4-one CAS No. 1454587-95-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylpyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-9-4-5-10-6(7(9)11)2-3-8-10/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHRDMZHJVKUMAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN2C(=CC=N2)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Pyrazolo 1,5 a Pyrazin 4 One Derivatives

Classical Approaches for Fused Pyrazolo[1,5-a]pyrazin-4-one Ring Systems

Traditional synthetic routes to pyrazolo[1,5-a]pyrazin-4-one derivatives often involve well-established organic reactions, primarily focusing on condensation and intramolecular cyclization, as well as multi-step protocols starting from pyrazole (B372694) precursors.

Condensation and Intramolecular Cyclization Reactions

A fundamental and widely employed method for constructing the pyrazolo[1,5-a]pyrazin-4-one core involves the condensation of a suitably substituted aminopyrazole with a biselectrophilic partner, followed by an intramolecular cyclization. This approach is highly versatile, allowing for the introduction of various substituents on the final heterocyclic system.

The general strategy often begins with the reaction of a 5-aminopyrazole derivative with a β-ketoester or a related 1,3-dicarbonyl compound. The initial condensation typically forms an enamine intermediate, which then undergoes cyclization to furnish the fused ring system. The regioselectivity of the cyclization is a critical aspect of this methodology and can be influenced by the reaction conditions and the nature of the substituents on both the pyrazole and the dicarbonyl compound. For instance, the reaction of 3-amino-1H-pyrazole with various enaminone derivatives in acetic acid has been shown to produce pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, a structurally related class of compounds.

A key intramolecular cyclization approach has been reported for the synthesis of dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones. This involves an intramolecular aza-Michael reaction of (E)-5-(2-ethoxyphenyl)-N-(3-(methylsulfonyl)allyl)-1H-pyrazole-3-carboxamide under basic conditions. While this specific example leads to a dihydro derivative, it highlights the principle of intramolecular cyclization in forming the pyrazinone ring fused to a pyrazole.

Multi-Step Synthesis Protocols from Pyrazole Precursors

Multi-step synthetic sequences starting from readily available pyrazole precursors offer a robust and adaptable route to a wide array of pyrazolo[1,5-a]pyrazin-4-one derivatives. These protocols allow for the systematic construction and functionalization of the target molecule.

A common starting point is the use of 5-aminopyrazoles. beilstein-journals.org These can be elaborated through a series of reactions to introduce the necessary functionalities for the subsequent formation of the pyrazinone ring. For example, a multi-step synthesis of 2-methylpyrazolo[1,5-a]pyrimidine (B1316446) derivatives, a related heterocyclic system, begins with the reaction of 5-amino-3-methylpyrazole with diethyl malonate to form a dihydroxy-heterocycle. nih.gov This intermediate is then subjected to chlorination followed by nucleophilic substitution to introduce further diversity. nih.gov

Another illustrative multi-step approach involves the initial N-alkylation of a pyrazole carboxylate. For instance, ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives can be synthesized and subsequently reacted with amines like 2-(2-aminoethoxy)ethanol (B1664899) or 2-morpholinoethanamine to yield substituted pyrazolo[1,5-a]pyrazin-4(5H)-ones. nih.gov This method demonstrates the construction of the pyrazinone ring in the final step of the sequence.

Starting MaterialReagentsKey StepsProductRef
5-Amino-3-methylpyrazoleDiethyl malonate, POCl₃, MorphineCondensation, Chlorination, Nucleophilic Substitution2-Methyl-5-chloro-7-morpholinopyrazolo[1,5-a]pyrimidine nih.gov
Ethyl 1H-pyrazole-5-carboxylate2-Bromoacetophenone, 2-MorpholinoethanamineN-Alkylation, Condensation/CyclizationSubstituted pyrazolo[1,5-a]pyrazin-4(5H)-one nih.gov
1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethan-1-oneEthyl formate, Heterocyclic aminesClaisen condensation, CyclocondensationSubstituted pyrazolo[1,5-a]pyrimidines d-nb.info

Modern and Sustainable Synthetic Strategies

In recent years, there has been a significant shift towards the development of more efficient and environmentally friendly synthetic methods. These modern approaches, including microwave-assisted synthesis, ultrasound irradiation, and solvent-free one-pot reactions, offer numerous advantages over classical techniques.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. The application of microwave technology to the synthesis of pyrazolo[1,5-a]pyrazin-4-one derivatives has been particularly successful.

One notable example is the one-step, solvent-free synthesis of substituted pyrazolo[1,5-a]pyrazin-4(5H)-ones. nih.gov This method involves the reaction of ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives with amines under microwave irradiation, providing the products in good yields. nih.gov This approach combines the benefits of microwave assistance with a solvent-free process, enhancing its green credentials.

The use of microwave heating has also been shown to significantly accelerate the cyclocondensation reaction of β-enaminones with NH-5-aminopyrazoles, leading to the regioselective synthesis of pyrazolo[1,5-a]pyrimidines under solvent- and catalyst-free conditions. This highlights the potential of microwave-assisted synthesis for the efficient construction of the broader class of pyrazolo-fused heterocycles.

ReactantsConditionsReaction TimeYieldRef
Ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate, 2-MorpholinoethanamineMicrowave, Solvent-freeNot specifiedGood nih.gov
5-Aminopyrazoles, β-EnaminonesMicrowave, 180 °C, Solvent-free2 min88-97% researchgate.net

Ultrasound Irradiation Techniques

Ultrasound irradiation is another green chemistry technique that can enhance reaction rates and yields through the phenomenon of acoustic cavitation. While specific examples for the synthesis of 5-Methylpyrazolo[1,5-a]pyrazin-4-one are not extensively documented, the application of ultrasound in the synthesis of related pyrazolo[1,5-a]pyrimidines demonstrates its potential utility.

For instance, the cyclocondensation reaction of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with 3-amino-5-methyl-1H-pyrazole has been successfully carried out under ultrasonic irradiation in ethanol. This method offers several advantages, including short reaction times (5 minutes) and high yields (61-98%). The use of ultrasound provides a simple, efficient, and mild alternative to conventional heating methods for the synthesis of these fused heterocyclic systems.

ReactantsConditionsReaction TimeYieldRef
4-Alkoxy-1,1,1-trifluoro-3-alken-2-ones, 3-Amino-5-methyl-1H-pyrazoleUltrasound, Ethanol5 min61-98% nih.gov

Solvent-Free and One-Pot Reaction Sequences

One-pot and solvent-free reactions are highly desirable from both an economic and environmental perspective, as they reduce the number of synthetic steps, minimize waste, and simplify purification procedures.

A microwave-assisted, one-step, and solvent-free synthesis of substituted pyrazolo[1,5-a]pyrazin-4(5H)-ones has been reported, as mentioned previously. nih.gov This reaction proceeds in good yield and showcases a highly efficient and sustainable approach to this heterocyclic system.

Furthermore, one-pot methodologies have been developed for the synthesis of related pyrazolo[3,4-b]pyridin-6-ones. These methods involve the solvent-free reaction of 5-aminopyrazoles with azlactones, followed by heating in the presence of a strong base to induce cyclization and elimination. researchgate.net While this leads to a different isomer, the principle of a one-pot, multi-step sequence is a valuable strategy that could be adapted for the synthesis of pyrazolo[1,5-a]pyrazin-4-ones.

The synthesis of pyrazolo[1,5-a]pyrimidines has also been achieved through a one-pot, three-component reaction of 5-aminopyrazoles, aldehydes, and β-ketoesters under solvent-free conditions, further demonstrating the feasibility of such approaches for constructing fused pyrazole heterocycles.

Reaction TypeReactantsConditionsProductRef
One-pot, Solvent-freeEthyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate, 2-MorpholinoethanamineMicrowaveSubstituted pyrazolo[1,5-a]pyrazin-4(5H)-one nih.gov
One-pot5-Aminopyrazoles, AzlactonesSolvent-free, then t-BuOK/DMSO4-Arylpyrazolo[3,4-b]pyridin-6-ones researchgate.net

Catalytic Approaches in Pyrazolo[1,5-a]pyrazin-4-one Construction and Functionalization

The synthesis and subsequent modification of the pyrazolo[1,5-a]pyrazin-4-one core often rely on catalytic methods to enhance efficiency, yield, and selectivity. These approaches can be broadly categorized into methods for constructing the bicyclic system and methods for its post-synthetic functionalization.

For the core construction, acid and base catalysis are frequently employed in the key cyclocondensation step. This reaction typically involves the condensation of a 5-aminopyrazole derivative with a β-dicarbonyl compound or a similar 1,3-biselectrophile. nih.gov Catalysts such as Lewis acids or bases facilitate the formation of the fused pyrimidine (B1678525) ring. nih.gov Specific examples from related pyrazolo[1,5-a]pyrimidine syntheses include the use of pyridine (B92270) or ammonium (B1175870) acetate (B1210297) in acetic acid to drive the cyclization. researchgate.net

Once the pyrazolo[1,5-a]pyrazin-4-one scaffold is formed, transition metal catalysis is a powerful tool for its functionalization. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are widely used to introduce aryl or heteroaryl substituents at various positions. nih.govrsc.org These reactions typically involve a halogenated pyrazolo[1,5-a]pyrazine (B3255129) precursor and a boronic acid derivative in the presence of a palladium catalyst and a base. nih.gov Copper-catalyzed reactions have also been developed for creating new carbon-carbon bonds, providing an alternative to palladium-based methods. encyclopedia.pub These catalytic strategies are crucial for building the molecular diversity needed for structure-activity relationship (SAR) studies in drug discovery. rsc.org

Table 1: Catalytic Methods in Pyrazolo[1,5-a]pyrimidine/pyrazine (B50134) Synthesis
Reaction TypeCatalystPurposeReference(s)
CyclocondensationPyridineCore scaffold construction researchgate.net
CyclocondensationAmmonium AcetateCore scaffold construction researchgate.net
CyclocondensationLewis Acids/BasesCore scaffold construction nih.gov
Suzuki CouplingPalladium(0) complexesC-C bond formation (functionalization) nih.gov
Sonogashira CouplingCopper saltsC-C (sp)/(sp³) bond formation encyclopedia.pub

Regioselective Synthesis and Stereochemical Considerations in Pyrazolo[1,5-a]pyrazin-4-one Formation

Controlling regioselectivity is a critical aspect of synthesizing pyrazolo[1,5-a]pyrazin-4-one derivatives, as the reaction of unsymmetrical precursors can lead to multiple isomers. The primary method for achieving regiochemical control is the cyclocondensation reaction between a 3-aminopyrazole (B16455) and an unsymmetrical 1,3-biselectrophilic compound, such as a β-ketoester. nih.gov

The outcome of this reaction is dictated by the differential reactivity of the two electrophilic centers in the biselectrophile and the two nucleophilic nitrogen atoms in the aminopyrazole. The initial condensation can occur at either the amino group or the endocyclic nitrogen of the pyrazole, followed by intramolecular cyclization. By carefully selecting the substrates and reaction conditions (e.g., pH, solvent), it is often possible to favor the formation of one regioisomer over another. nih.govresearchgate.net For instance, research on the closely related pyrazolo[1,5-a]pyrimidin-5-one and pyrazolo[1,5-a]pyrimidin-7-one isomers has demonstrated that distinct synthetic routes can provide selective access to each regioisomer. researchgate.net

Stereochemical considerations become important when chiral centers are present or introduced into the molecule. For complex derivatives, such as macrocycles containing the pyrazolo[1,5-a]pyrimidine core, the stereochemistry of substituents can control the final conformation, leading to atropisomers due to restricted bond rotation. nih.gov While not always a factor in the synthesis of simple, achiral this compound, the principles of stereocontrol are vital for the development of more complex, three-dimensional structures.

Table 2: Factors Influencing Regioselectivity
FactorDescriptionImpact on SynthesisReference(s)
Substrate ChoiceUse of unsymmetrical 1,3-dicarbonyls or aminopyrazoles.Determines the potential isomeric products. nih.govnih.gov
Reaction ConditionspH, solvent, and temperature.Can favor one reaction pathway, leading to a major regioisomer. nih.govresearchgate.net
Synthetic RouteStepwise vs. one-pot procedures; choice of protecting groups.Different routes can be designed to yield specific isomers. researchgate.net

Synthetic Routes for Incorporating Specific Substituents, such as 5-Methyl Groups

The introduction of specific substituents onto the pyrazolo[1,5-a]pyrazin-4-one ring is most commonly achieved by incorporating the desired group into one of the starting materials prior to the final cyclization step. nih.gov To synthesize this compound, the most direct approach involves the condensation of a suitable 3-aminopyrazole with a β-dicarbonyl compound that contains the necessary methyl group precursor.

A common and effective 1,3-biselectrophile for this purpose is acetylacetone (B45752) (2,4-pentanedione) or its derivatives, such as ethyl acetoacetate. The reaction between a 3-aminopyrazole and acetylacetone, typically under acidic or basic conditions, leads to the formation of the pyrimidine ring. In this cyclization, one of the methyl groups from acetylacetone becomes the substituent at the 5-position of the final pyrazolo[1,5-a]pyrazin-4-one product.

This strategy allows for versatile structural modifications at positions 5 and 7 (in the related pyrimidine systems) based on the choice of the 1,3-biselectrophilic partner. nih.gov For example, using different β-diketones or β-ketoesters allows for the introduction of a wide variety of alkyl or aryl groups. This modular approach is a cornerstone of the synthesis of diverse libraries of pyrazolo[1,5-a]pyrazine derivatives for applications in medicinal chemistry. nih.govnih.gov

Table 3: Precursors for Introducing the 5-Methyl Group
1,3-Biselectrophile PrecursorResulting Substituent at Position 5Reaction PartnerReference(s)
Acetylacetone (2,4-Pentanedione)Methyl3-Aminopyrazole nih.govnih.gov
Ethyl acetoacetateMethyl3-Aminopyrazole nih.govnih.gov

Structural Modifications and Structure Activity Relationship Sar Elucidation of Pyrazolo 1,5 a Pyrazin 4 One Derivatives

Impact of Substitutions on the Pyrazole (B372694) and Pyrazine (B50134) Moieties

The potency and selectivity of pyrazolo[1,5-a]pyrazin-4-one derivatives are highly dependent on the nature and position of substituents on both the pyrazole and pyrazine rings. Systematic modifications at key positions have provided deep insights into the structural requirements for biological activity.

SAR studies have revealed that specific positions on the pyrazolo[1,5-a]pyrazin-4-one core are critical for interaction with biological targets. For instance, in the development of GluN2A-selective positive allosteric modulators (PAMs), substitutions at the C-2, C-3, and N-5 positions were systematically investigated. nih.gov

N-5 Position: The N-5 position of the pyrazine ring is a key point for modification. Attaching various substituted phenyl groups via an ethyl linker has been a common strategy. For example, derivatives with substitutions on a phenyl ring attached to N-5 were synthesized to explore the binding pocket of the target protein. nih.govnih.gov

C-2 and C-3 Positions: The pyrazole moiety also offers sites for modification. In the context of Trk inhibitors based on the related pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, the C-3 position was identified as crucial. mdpi.com Substitution with groups like picolinamide (B142947) significantly enhanced activity. mdpi.com Similarly, for pyrazolo[1,5-a]quinazolin-5(4H)-ones, aryl-substitutions on the pyrazole ring (equivalent to the C-2 or C-3 position) were a focus of library development to understand SAR. nih.gov For pyrazolo[1,5-a]pyrazin-4-ones, introducing substituents such as phenyl groups at these positions has been explored to modulate activity. nih.gov

C-7 Position: In the analogous pyrazolo[1,5-a]pyrimidine series, the C-7 position on the pyrimidine (B1678525) ring is another critical site for substitution. The replacement of a methyl group at C-7 with a hydroxyl group was found to decrease antibacterial activity, indicating the importance of this position. mdpi.com

The following interactive table summarizes the impact of substitutions at various positions on the activity of pyrazolo[1,5-a]pyrimidine derivatives, a closely related scaffold that provides valuable insights.

PositionSubstituentEffect on ActivityTarget/ActivityReference
C-3PicolinamideSignificantly enhancedTrkA Inhibition mdpi.com
C-52,5-difluorophenyl-substituted pyrrolidine (B122466)IncreasedTrk Inhibition mdpi.com
C-55-azabicyclohexane with 2,5-difluorophenylCrucial for optimal activityTrk Inhibition mdpi.comnih.gov
C-7Hydroxyl group (vs. Methyl)DecreasedAntibacterial mdpi.com
C-7Aryl groups (Thiophene > Furan > 4-chlorophenyl)ModulatedAntibacterial mdpi.com

The electronic (electron-donating or electron-withdrawing) and steric (size and shape) properties of substituents play a pivotal role in modulating the pharmacological profile of pyrazolo[1,5-a]pyrazin-4-one derivatives.

Steric Factors: The size and bulk of substituents are critical. In the development of Trk inhibitors, the substitution of a pyrrolidine moiety with a 2,5-difluorophenyl group at the C-5 position was found to significantly enhance activity. nih.gov This suggests that the substituent's size and conformation are key to fitting into the target's binding site. For pyrazolo[1,5-a]quinazoline analogues, the presence of a 3-pyridyl group at the R2 position resulted in the most potent compound, highlighting the importance of specific steric and electronic arrangements for activity. nih.gov

Conformational Analysis and Tautomeric Considerations

The three-dimensional conformation and potential tautomeric forms of pyrazolo[1,5-a]pyrazin-4-one derivatives are crucial for their interaction with biological targets. The core scaffold, pyrazolo[1,5-a]pyrimidin-7(4H)-one, which is structurally very similar, can exist in at least three plausible tautomeric forms. nih.govacs.org X-ray crystallography studies on one such derivative confirmed that the keto tautomer (4a in the study) is the dominant form in the solid state. nih.govacs.org This is supported by the observed C=O bond length, which is consistent with a ketone rather than a phenolic C-O bond. nih.govacs.org

Methylation experiments, where the oxygen or nitrogen atoms are methylated to "lock" the molecule into a specific tautomeric form, resulted in a loss of antitubercular activity, underscoring the importance of the specific tautomeric configuration and the hydrogen bond donor capability for biological function. nih.gov

Conformational analysis of the related tetrahydropyrazolo[1,5-a]pyrimidine scaffold shows that the bicyclic core can exist in different conformations. The trans-configured isomers are conformationally labile systems with a low energy barrier for transition, which may allow them to adapt to the active site of a target. mdpi.com In contrast, the syn-isomers are more conformationally stable. mdpi.com This inherent flexibility or rigidity, dictated by substitutions, can significantly influence biological activity.

Scaffold Hopping and Bioisosteric Replacements in Lead Optimization

Scaffold hopping is a powerful strategy in drug discovery used to identify novel core structures with improved properties while retaining similar biological activity. This technique was successfully employed to discover pyrazolo[1,5-a]pyrazin-4-ones as potent GluN2A-selective PAMs. nih.gov The process began with a hit compound from a different chemical class, and by replacing its core scaffold with the pyrazolo[1,5-a]pyrazin-4-one framework, a new lead compound was generated. nih.gov

Bioisosteric replacement, a related strategy, involves substituting a functional group with another that has similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic properties. In the broader class of pyrazolo[1,5-a]pyrimidines, a 1,2,4-triazole (B32235) group was successfully used as a bioisosteric replacement for a key amide group. acs.org This replacement maintained crucial hydrogen bonding interactions with the target protein (CSNK2) and led to improved metabolic stability, although it also resulted in lower aqueous solubility. acs.org The pyrazolo[1,5-a]pyrimidine ring itself has also been explored as a potential bioisosteric replacement for a 5-(1H-pyrrol-1-yl)pyrazole scaffold. unisi.itarkat-usa.org These examples demonstrate the utility of these strategies in optimizing drug candidates by fine-tuning their molecular properties.

Computational Chemistry Approaches in SAR Determination

Computational methods are indispensable tools for elucidating SAR, providing insights into how ligands interact with their biological targets at a molecular level.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is widely used to understand the binding modes of pyrazolo[1,5-a]pyrazine (B3255129) derivatives and their analogues. For example, a structure-based drug design approach was integral to the optimization of pyrazolo[1,5-a]pyrazin-4-one-based GluN2A PAMs. nih.gov

In studies of the related pyrazolo[1,5-a]pyrimidine scaffold, docking simulations have been used to:

Predict the binding affinity of newly synthesized compounds with enzyme active sites. arabjchem.org

Identify key interactions, such as hydrogen bonds and π-π stacking, that are crucial for potency. acs.orgarabjchem.org For instance, docking of pyrazolo[1,5-a]pyrimidine inhibitors into the ATP binding site of the kinase CK2 revealed a critical hinge interaction between the scaffold and the backbone of a valine residue. biorxiv.org

Explain the SAR of a series of compounds and guide the design of more potent inhibitors. researchgate.net Docking studies on pyrazolo[1,5-a]pyrimidine derivatives as antimicrobial agents demonstrated their potential as inhibitors of enzymes like 14-alpha demethylase and transpeptidase. nih.gov

These computational approaches accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success, thereby saving time and resources.

Quantum Chemical Calculations for Electronic Structure Analysis (e.g., DFT, TD-DFT)

A thorough search of scientific databases and academic journals did not yield any specific studies that have performed and published quantum chemical calculations, such as DFT or TD-DFT, on 5-Methylpyrazolo[1,5-a]pyrazin-4-one or its derivatives. This absence of data prevents a detailed discussion of its electronic structure, including molecular orbital energies (HOMO-LUMO), electron density distribution, and excited-state properties, which are crucial for a comprehensive structure-activity relationship (SAR) elucidation.

For the closely related pyrazolo[1,5-a]pyrimidine scaffold, extensive research utilizing these computational methods has provided valuable insights into their photophysical properties and has been instrumental in the design of novel fluorophores. nih.govresearchgate.netrsc.org These studies have demonstrated the power of DFT and TD-DFT in correlating the electronic nature of substituents with the absorption and emission characteristics of the heterocyclic system. nih.govresearchgate.netrsc.org Such analyses for the pyrazolo[1,5-a]pyrazin-4-one core would be highly beneficial for understanding its fundamental electronic behavior and for the rational design of new derivatives with tailored properties.

The lack of available data in this specific area highlights a significant opportunity for future research. Computational studies on this compound would provide a foundational understanding of its electronic landscape and could accelerate the discovery and development of new compounds with potential therapeutic or material science applications.

Investigative Studies of Biological Activities and Molecular Mechanisms of Pyrazolo 1,5 a Pyrazin 4 One Derivatives

In Vitro Cellular Response Studies

Derivatives of the pyrazolo[1,5-a]pyrazin-4-one scaffold have been the subject of various in vitro investigations to determine their effects on cellular responses, particularly in the context of cancer research. These studies focus on their ability to inhibit cell growth, induce programmed cell death, and modulate cellular recycling pathways.

Research has demonstrated the capacity of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives to inhibit the proliferation of human cancer cells. A study investigating the effects of three derivatives, designated ppo3a, ppo3b, and ppo3i, on human lung cancer cell lines A549 and H322 revealed significant antiproliferative activity. nih.gov Treatment with these compounds was found to suppress the growth of these cancer cell lines. nih.gov Concurrently, the study noted that these derivatives did not exert a significant inhibitory effect on the morphology or viability of human umbilical vein endothelial cells (HUVEC), suggesting a degree of selectivity for cancer cells. nih.gov The growth inhibition in A549 cells was associated with a strong arrest in the G1 phase of the cell cycle. nih.gov

CompoundCell LineEffectAssociated Mechanism
ppo3aA549, H322Inhibition of ProliferationApoptosis, G1-phase arrest (A549)
ppo3bA549, H322Inhibition of ProliferationApoptosis, G1-phase arrest (A549)
ppo3iA549, H322Inhibition of ProliferationApoptosis, G1-phase arrest (A549)

The inhibition of cancer cell proliferation by pyrazolo[1,5-a]pyrazin-4-one derivatives is closely linked to the induction of apoptosis, or programmed cell death. In both A549 and H322 lung cancer cells, treatment with compounds ppo3a, ppo3b, and ppo3i led to a significant increase in apoptotic cells. nih.gov The mechanism of apoptosis often involves the intrinsic or mitochondrial pathway, which is characterized by the permeabilization of the mitochondrial membrane. semanticscholar.orgmdpi.com This event leads to a decrease in the mitochondrial membrane potential and the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm. mdpi.com

Once in the cytoplasm, cytochrome c can bind to Apaf-1 to form an apoptosome, which in turn activates caspase-9, an initiator caspase. mdpi.com Activated caspase-9 then proceeds to activate downstream effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates. semanticscholar.org Studies on other heterocyclic compounds have shown that a decrease in mitochondrial membrane potential and subsequent caspase activation are key events in their apoptotic mechanism. semanticscholar.org Research on pyrazolo[1,5-a]pyrazin-4(5H)-one derivative ppo3b indicated that its activity might be connected to the p53 protein, as it effectively elevated p53 protein levels. nih.gov The p53 tumor suppressor protein is a critical regulator of the intrinsic apoptosis pathway.

Autophagy is a cellular degradation and recycling process that can either promote cell survival or contribute to cell death, depending on the context. nih.gov The process involves the formation of a double-membraned vesicle called an autophagosome, which engulfs cytoplasmic components and fuses with a lysosome to degrade its contents. nih.gov A key protein marker used to monitor autophagy is the Microtubule-associated protein 1 light chain 3 (LC3). nih.gov During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to the autophagosome membrane. nih.gov

Enzyme and Receptor Modulatory Research

The biological effects of pyrazolo[1,5-a]pyrazin-4-one and related heterocyclic structures are often rooted in their ability to interact with and modulate the activity of specific enzymes and receptors. These interactions are critical for their therapeutic potential in various diseases, including cancer and neurological disorders.

The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, which is structurally related to pyrazolo[1,5-a]pyrazin-4-one, has been extensively studied as a source of potent protein kinase inhibitors. rsc.orgnih.gov Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a common feature in cancer. rsc.org

Derivatives of pyrazolo[1,5-a]pyrimidine have been developed as inhibitors of several important kinases involved in cell cycle progression and DNA damage response. nih.gov

Cyclin-Dependent Kinase 2 (CDK2): This kinase is crucial for the G1/S phase transition of the cell cycle. Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent and selective CDK2 inhibitors. nih.govmdpi.com For instance, compound 6t from one study showed potent inhibitory activity against CDK2 with an IC50 value of 0.09 µM. mdpi.com

Checkpoint Kinase 1 (CHK1): CHK1 is a key regulator in the DNA damage response pathway, arresting the cell cycle to allow for DNA repair. ijarbs.com Inhibition of CHK1 can enhance the efficacy of DNA-damaging cancer therapies. ijarbs.com The pyrazolo[1,5-a]pyrimidine core has served as a template for the design of potent and selective CHK1 inhibitors. nih.gov One such derivative, (R)-17, demonstrated a CHK1 IC50 of 0.4 nM with remarkable selectivity over the related CHK2 kinase. nih.gov

The ability of these compounds to act as ATP-competitive inhibitors allows them to effectively block the kinase activity and disrupt cancer cell proliferation. rsc.org

Compound ClassTarget KinaseReported Activity (Example IC50)Reference
Pyrazolo[1,5-a]pyrimidineCDK20.09 µM (Compound 6t) mdpi.com
5-(pyrimidin-2-ylamino)picolinonitrileCHK10.4 nM (Compound (R)-17) nih.gov
Pyrazolo[3,4-d]pyrimidinoneCDK20.21 µM (Compound 4a) mdpi.com

Beyond kinase inhibition, pyrazole-containing compounds have been investigated for their effects on neuroreceptors, which are implicated in various neurological and psychiatric disorders. nih.govnih.gov A key area of this research is the allosteric modulation of metabotropic glutamate (B1630785) receptors (mGluRs) and their interaction with N-methyl-D-aspartate (NMDA) receptors. nih.govresearchgate.net

Positive allosteric modulators (PAMs) are compounds that bind to a receptor at a site distinct from the primary agonist binding site, thereby enhancing the receptor's response to the endogenous agonist. youtube.com Studies have shown that activation of mGlu5 receptors can enhance NMDA receptor-mediated currents. nih.govnih.gov This has led to the exploration of mGlu5 PAMs as potential therapeutics for conditions like schizophrenia, which may be associated with NMDA receptor hypofunction. nih.govnih.govresearchgate.net

One such pyrazole-based compound, 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB), has been identified as a positive allosteric modulator of the mGlu5 receptor. nih.gov In preclinical models, pretreatment with CDPPB was shown to reverse the excessive neuronal firing in the prefrontal cortex induced by NMDA antagonists, suggesting that mGlu5 PAMs could be effective in ameliorating abnormalities that result from NMDA receptor hypofunction. nih.govnih.gov

Other Enzyme Inhibition and Receptor Modulation Profiles

Derivatives of the pyrazolo[1,5-a]pyrazin-4-one scaffold have been identified as potent and selective modulators of specific neurotransmitter receptors, highlighting their potential in neuroscience research. Notably, these compounds have been developed as positive allosteric modulators (PAMs) of N-methyl-D-aspartate (NMDA) receptors, specifically those containing the GluN2A subunit. nih.gov

Initial discovery efforts began with a high-throughput screening campaign of a compound library focused on the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR), which identified a hit compound. nih.gov Through a process of scaffold hopping, this led to the development of a pyrazolo[1,5-a]pyrazin-4-one-based lead compound. nih.gov Subsequent optimization, employing structure-based drug design, resulted in the identification of highly potent and brain-penetrant GluN2A-selective PAMs. nih.gov These optimized compounds demonstrated high selectivity against AMPAR and other NMDAR subtypes. nih.gov

While direct enzyme inhibition by pyrazolo[1,5-a]pyrazin-4-ones is not extensively documented in the reviewed literature, the broader class of pyrazolo[1,5-a]pyrimidines, a closely related scaffold, has been extensively studied as inhibitors of various protein kinases. nih.govmdpi.com These related compounds have shown inhibitory activity against Tropomyosin Receptor Kinase (Trk), Phosphoinositide 3-kinases (PI3Ks), and Cyclin-Dependent Kinases (CDKs), which are crucial in cancer cell signaling. nih.govmdpi.comsemanticscholar.orgresearchgate.net

Table 1: Receptor Modulation Profile of Pyrazolo[1,5-a]pyrazin-4-one Derivatives

Compound ClassTarget ReceptorModulation TypeSelectivityKey Findings
Pyrazolo[1,5-a]pyrazin-4-onesNMDA (GluN2A subunit)Positive Allosteric Modulator (PAM)High selectivity over AMPAR and other NMDAR subtypesPotent, brain-penetrant compounds were developed from an initial AMPAR-focused library hit. nih.gov
6,7-dihydropyrazolo[1,5-a]pyrazin-4-one derivativesmGlu5Positive Allosteric Modulator (PAM)Selective mGlu5 PAMsDisplayed efficacy in preclinical models of schizophrenia.

Anti-infective Research Potentials

While research specifically targeting the antimicrobial properties of the pyrazolo[1,5-a]pyrazin-4-one core is limited, extensive studies on the isomeric pyrazolo[1,5-a]pyrimidine scaffold have revealed significant antibacterial and antifungal activities. nih.govmdpi.comresearchgate.netnih.gov These related compounds have been evaluated against a panel of clinically relevant pathogens.

For instance, certain 5,7-dimethyl-pyrazolo[1,5-a]pyrimidine derivatives have demonstrated a good antibacterial spectrum with Minimum Inhibitory Concentration (MIC) values ranging from 0.187 to 0.50 µg/mL against both Gram-positive and Gram-negative bacteria. mdpi.com In another study, a series of novel pyrazolo[1,5-a]pyrimidines showed promising activity against Bacillus subtilis, with one compound exhibiting a MIC of 312 µM. researchgate.net The mechanism for some of these derivatives is suggested to be the inhibition of bacterial RNA polymerase. nih.gov

Antifungal investigations into pyrazolo[1,5-a]pyrimidine derivatives have also yielded positive results against various phytopathogenic fungi. amazonaws.com Compounds have been tested against species such as Cytospora sp., Colletotrichum gloeosporioides, and Alternaria solani, with some derivatives showing IC50 values below 50 μg/mL. amazonaws.com In contrast, one study on 3-nitro-pyrazolo[1,5-a]pyrimidin-7-ones found them to be inactive against bacteria and fungi but highly specific for the protozoan Trichomonas foetus. nih.gov

Table 2: Antimicrobial Activity of Pyrazolo[1,5-a]pyrimidine Derivatives (Isomeric Scaffold)

Derivative ClassOrganismActivity TypeMIC / IC50 ValueReference
5,7-dimethyl-pyrazolo[1,5-a]pyrimidineS. aureus, E. faecalis, P. aeruginosaAntibacterial0.187–0.375 µg/mL mdpi.com
Substituted pyrazolo[1,5-a]pyrimidineB. subtilisAntibacterial312 µM researchgate.net
5,6-diarylpyrazolo[1,5-a]pyrimidineCytospora sp.Antifungal44.83 ± 0.53 μg/mL amazonaws.com
6,7-diarylpyrazolo[1,5-a]pyrimidineA. solaniAntifungal39.64 ± 1.05 μg/mL amazonaws.com

Direct antiviral activity of 5-Methylpyrazolo[1,5-a]pyrazin-4-one, particularly against HIV-1 integrase, has not been prominently reported. However, research into related structures provides insights into the potential antiviral applications of this chemical class. One study identified dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as stable, inactive cyclic products that form from an acyclic β-amidomethyl vinyl sulfone, which is a covalent inhibitor of alphavirus cysteine protease. mdpi.com Although the cyclic form is inactive, it was shown to exist in equilibrium with the active acyclic vinyl sulfone. mdpi.com This suggests a potential prodrug strategy, where the stable dihydropyrazolo[1,5-a]pyrazin-4-one could be used to deliver the active cysteine protease inhibitor. mdpi.com

Furthermore, the isomeric pyrazolo[1,5-a]pyrimidin-7-one scaffold has been explored for antiviral properties. A series of these derivatives were synthesized and found to be potent inhibitors of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase, a key enzyme in the viral replication cycle. nih.gov The broader class of pyrazolo[1,5-a]pyrimidines has also been investigated for activity against other viruses, including herpes simplex virus (HSV). mdpi.comnih.govresearchgate.net

The pyrazolo[1,5-a]pyrimidine scaffold, closely related to pyrazolo[1,5-a]pyrazin-4-one, has been the subject of significant antitubercular research. nih.govacs.org High-throughput whole-cell screening against Mycobacterium tuberculosis (Mtb) identified a pyrazolo[1,5-a]pyrimidin-7(4H)-one derivative as a promising lead. nih.govacs.org

Initial mechanistic studies sought to determine if these compounds functioned by disrupting iron homeostasis, a known vulnerability in Mtb. nih.govfrontiersin.orgnih.gov Some compounds with this core structure had previously been shown to interfere with iron metabolism. acs.org However, for a newly optimized series of analogues, experiments using iron-depleted media and tracking radiolabeled iron uptake demonstrated that their antitubercular activity was not related to the perturbation of iron homeostasis. nih.gov

To elucidate the actual mechanism of action and identify the molecular target, researchers selected for spontaneous Mtb mutants resistant to a lead compound. nih.gov Whole-genome sequencing of these resistant clones revealed mutations in the gene Rv1751. nih.gov This gene encodes a flavin adenine (B156593) dinucleotide (FAD)-dependent hydroxylase. Further investigation showed that the wild-type Rv1751 enzyme metabolizes and deactivates the compound through hydroxylation. nih.gov Therefore, mutations in Rv1751 confer resistance by preventing this catabolism, allowing the compound to remain active and inhibit Mtb growth. nih.gov This finding highlights a novel resistance mechanism where the bacterium evolves to degrade the drug molecule. In contrast, resistance profiling against a different pyrazolo[1,5-a]pyrimidin-7(4H)-one hit compound identified mutations in eccB3, a component of the ESX-3 type VII secretion system, which is involved in iron acquisition. acs.org

Molecular Mechanistic Elucidation

The methodologies used to identify and validate the biological targets of pyrazolo[1,5-a]pyrazin-4-one and related derivatives integrate chemical biology, genetics, and computational approaches.

A primary method for discovering new antimicrobials, including antitubercular agents, is high-throughput screening (HTS) of diverse small-molecule libraries against whole cells (phenotypic screening). nih.govacs.org This approach identified the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold as a hit against Mtb. nih.govacs.org Once a hit is identified, target deconvolution begins. A common initial step is to profile the compound against known promiscuous targets or common mechanisms of action to rule them out. For the antitubercular pyrazolo[1,5-a]pyrimidin-7(4H)-ones, assays were used to confirm they did not inhibit cell wall biosynthesis or the bc1 complex, unlike other known inhibitors. nih.gov

The definitive method for target identification in the context of the antitubercular compounds was forward genetics. This involved generating spontaneous resistant mutants by exposing large populations of Mtb to the compound. nih.gov Colonies that grew in the presence of the inhibitor were isolated, and their genomes were sequenced. By comparing the genomes of the resistant mutants to the wild-type strain, researchers identified consistent mutations in a single gene, Rv1751, strongly implicating it in the drug's mechanism of action or resistance. nih.gov Validation of this target involved demonstrating that the mutations in Rv1751 directly conferred resistance and elucidating its function as a hydroxylase that catabolizes the compound. nih.gov

For receptor modulators, the process often begins with HTS using cell-based functional assays, such as measuring calcium influx to detect receptor activation. nih.gov The discovery of pyrazolo[1,5-a]pyrazin-4-ones as GluN2A PAMs originated from screening an AMPAR-focused library, followed by a "scaffold hop" to the new chemical series. nih.gov Target validation and optimization then rely heavily on medicinal chemistry and structure-based drug design to improve potency, selectivity, and pharmacokinetic properties. nih.gov

Ligand-Protein Binding Characterization

No specific studies detailing the ligand-protein binding characterization of this compound have been identified. Research on the broader pyrazolo[1,5-a]pyrazine (B3255129) and pyrazolo[1,5-a]pyrimidine scaffolds indicates that these classes of compounds often act as kinase inhibitors by interacting with the ATP-binding pocket of various protein kinases. However, without specific experimental data for this compound, any discussion of its binding modes, affinity, or specific protein targets would be speculative.

Mechanisms of Acquired Biological Resistance in Cellular Models

There is no available information on the mechanisms of acquired biological resistance to this compound in any cellular models. Studies of resistance mechanisms are typically undertaken for compounds that have demonstrated significant biological activity and have undergone more extensive preclinical or clinical investigation. The lack of such studies for this compound suggests that it may be a novel compound or one that has not yet been prioritized for in-depth biological profiling.

Future research is necessary to elucidate the potential biological targets of this compound and to understand how cancer cells or other pathological systems might develop resistance to its effects. Such studies would be crucial for determining its potential as a therapeutic agent.

Advanced Research Applications and Future Perspectives for Pyrazolo 1,5 a Pyrazin 4 One Compounds

Development as Molecular Probes and Biological Tools

The inherent fluorescent properties of the pyrazolo[1,5-a]pyrimidine (B1248293) core, a close structural relative of pyrazolo[1,5-a]pyrazin-4-ones, make it a strategic scaffold for developing molecular probes. rsc.orgnih.gov These compounds are crucial tools for studying the dynamics of intracellular processes. rsc.org Researchers have synthesized series of these compounds and investigated their optical properties, including UV-vis absorption and fluorescence spectroscopy. nih.gov

The tunability of their photophysical characteristics is a key advantage. By modifying substituents on the heterocyclic core, researchers can alter absorption and emission spectra. For instance, adding electron-donating groups at specific positions can enhance both absorption and emission, making them brighter and more suitable for sensitive biological imaging. rsc.org The stability and performance of some of these probes have been found to be comparable to well-established commercial dyes like coumarin-153 and rhodamine 6G. rsc.org Furthermore, the effect of environmental factors, such as pH, on their spectroscopic properties has been studied, allowing for the design of sensors that can report on the chemical environment within cells or tissues. nih.gov One derivative, (R)-9, has been identified as a useful in vivo pharmacological tool for investigating psychiatric diseases due to its ability to enhance long-term potentiation in the hippocampus. nih.gov

Integration in Material Science and Photophysical Applications

The exceptional photophysical properties of pyrazolo[1,5-a]pyrimidines have recently attracted significant attention in materials science, where they are being explored as emergent fluorophores. nih.govmdpi.comencyclopedia.pub Their capacity for strong fluorescence, including in the solid state, opens up applications in the development of organic light-emitting diodes (OLEDs), chemosensors, and other advanced organic materials. mdpi.comrsc.org

A comprehensive study on a family of pyrazolo[1,5-a]pyrimidines demonstrated their potential for optical applications due to their tunable properties and efficient, greener synthesis methods compared to common fluorophores like BODIPYs. rsc.org The quantum yields of these compounds—a measure of their emission efficiency—can be modulated significantly, from very low (0.01) to highly efficient (0.97), by strategic chemical modifications. rsc.org Certain derivatives bearing simple aryl groups exhibit strong solid-state emission, a highly desirable characteristic for applications in solid-state lighting and displays. rsc.org The tendency of these molecules to form crystals with unique supramolecular arrangements could further expand their use in solid-state devices. mdpi.com

Table 1: Photophysical Properties of Selected Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Substituent at Position 7 Molar Absorptivity (ε, M⁻¹cm⁻¹) Fluorescence Quantum Yield (ΦF) Solid-State Quantum Yield (QYSS)
4a 4-Pyridyl Not specified Not specified 0.18
4b 2,4-Dichlorophenyl Not specified Not specified 0.63
4d Phenyl Not specified Not specified Not specified
4e 4-Methoxyphenyl Not specified Not specified 0.45
Generic Electron-Withdrawing Group 3,320 0.01 Not specified
Generic Electron-Donating Group 20,593 0.97 Not specified

Data synthesized from a comprehensive study on pyrazolo[1,5-a]pyrimidine-based fluorophores. rsc.org

Design and Synthesis of Advanced Polyheterocyclic Architectures Containing the Pyrazolo[1,5-a]pyrazin-4-one Core

The pyrazolo[1,5-a]pyrazin-4-one core serves as a versatile building block for the synthesis of more complex, polyheterocyclic molecules. nih.gov The synthetic accessibility of this scaffold allows chemists to readily introduce a variety of functional groups, enabling the construction of diverse molecular libraries. nih.govrsc.org Methodologies such as microwave-assisted one-step, solvent-free reactions have been developed for the efficient synthesis of these derivatives in good yields. nih.gov

Advanced synthetic strategies, including palladium-catalyzed cross-coupling and click chemistry, have been employed to further functionalize the core structure. nih.govrsc.org These methods allow for the precise installation of different chemical moieties, which is crucial for creating compounds with specific biological activities or material properties. nih.gov For example, cyclization strategies are commonly used to efficiently form the pyrazolo[1,5-a]pyrimidine core, which can then be subjected to further reactions like oxidative halogenation to introduce additional functionality. nih.gov These synthetic advancements are vital for developing novel pharmaceuticals and advanced materials built upon this heterocyclic framework. nih.gov

Innovations in High-Throughput Screening and Drug Discovery Pipelines for Pyrazolo[1,5-a]pyrazin-4-one Derivatives

The pyrazolo[1,5-a]pyrazin-4-one scaffold is a "privileged scaffold" in drug discovery, meaning it is a molecular framework that can bind to multiple biological targets with high affinity. nih.govmdpi.com This property makes its derivatives ideal candidates for inclusion in high-throughput screening (HTS) campaigns to discover new therapeutic agents. nih.govacs.org

One successful HTS campaign identified a hit compound from an internal library that, through a process of scaffold hopping, led to the development of potent and brain-penetrant pyrazolo[1,5-a]pyrazin-4-one derivatives. nih.gov These compounds were identified as selective positive allosteric modulators of the GluN2A receptor, a target for neuropsychiatric diseases. nih.gov Similarly, HTS against whole-cell Mycobacterium tuberculosis has identified pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives as potential antitubercular leads. acs.org The development of efficient and green synthetic methods, including those using ultrasonic irradiation, facilitates the creation of large libraries of these compounds for such screening efforts. bme.hu

Table 2: Examples of Pyrazolo[1,5-a]pyrazin-4-one Derivatives in Drug Discovery

Compound Class Screening Method Identified Target/Activity Therapeutic Area
Pyrazolo[1,5-a]pyrazin-4-ones High-Throughput Screening (HTS) GluN2A-selective positive allosteric modulators Neuropsychiatric Diseases
Pyrazolo[1,5-a]pyrimidin-7(4H)-ones Whole-cell HTS Antitubercular activity Infectious Diseases (Tuberculosis)
Pyrazolo[1,5-a]pyrimidine derivatives Kinase inhibitor screening Tropomyosin receptor kinase (Trk) inhibitors Oncology
Pyrazolo[1,5-a]pyrimidine derivatives Kinase inhibitor screening Casein Kinase 2 (CK2) inhibitors Oncology

Information compiled from various drug discovery and medicinal chemistry studies. nih.govacs.orgmdpi.combiorxiv.org

Prospective Research Directions and Unexplored Biological Areas

While pyrazolo[1,5-a]pyrazin-4-one and its related structures have been extensively studied as kinase inhibitors, particularly in oncology, there remains significant potential for exploring other biological targets and therapeutic areas. nih.govrsc.orgmdpi.com The success in identifying modulators for ion channels like the NMDA receptor suggests that these scaffolds could be effective in neuroscience for treating conditions such as schizophrenia, depression, and epilepsy. nih.gov

Future research is likely to focus on several key areas:

Expansion of Biological Targets: Moving beyond kinases to explore other enzyme families, G-protein coupled receptors (GPCRs), and ion channels where the scaffold's properties may be advantageous.

Novel Therapeutic Applications: Investigating their potential as antiviral, anti-inflammatory, and antimicrobial agents, building on initial findings. nih.gov

Addressing Drug Resistance: Designing next-generation inhibitors that can overcome resistance mutations, a significant challenge in oncology. mdpi.com The development of macrocyclic derivatives is one promising strategy being explored to tackle this issue. mdpi.combiorxiv.org

Green Chemistry Approaches: Continued development of more environmentally friendly and efficient synthetic methods to produce these compounds on a larger scale for further research and development. nih.govbme.hu

Advanced Materials: Further exploration of their photophysical properties to create novel sensors, imaging agents, and components for organic electronics. mdpi.com

Q & A

Q. How is preclinical toxicity managed for derivatives with CNS activity?

  • Methodological Answer :
  • AMES mutagenicity assays : Rule out genotoxicity (e.g., 4k shows no mutagenicity up to 100 µg/plate) .
  • Dose-limiting studies : Adjust mGlu5 PAM efficacy to avoid excessive receptor activation, which correlates with CNS side effects (e.g., seizures at >30 mg/kg in rats) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.